3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride
Overview
Description
This compound is part of the quinoline family, which is known for its diverse biological and chemical activities.
Mechanism of Action
Target of Action
Quinoxaline derivatives, a class of compounds to which this molecule belongs, have been reported to interact with various targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives have been known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Quinoxaline derivatives have been known to participate in suzuki–miyaura (sm) cross-coupling reactions , which could potentially affect various biochemical pathways.
Result of Action
Quinoxaline derivatives have been reported to exhibit various biological activities, including anti-cancer, anti-microbial, anti-convulsant, and anti-inflammatory effects .
Preparation Methods
The synthesis of 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride typically involves several steps. One common method includes the reaction of 3-methyl-2-oxo-1H-quinoline with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield. Industrial production methods often involve the use of advanced techniques such as continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process .
Chemical Reactions Analysis
3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride can be compared with other quinoline derivatives, such as:
- 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
- 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride
- 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides
These compounds share similar structural features but differ in their chemical reactivity and biological activities. The unique sulfonyl chloride group in this compound makes it particularly reactive and versatile in various chemical reactions .
Properties
IUPAC Name |
3-methyl-2-oxo-1H-quinoline-6-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3S/c1-6-4-7-5-8(16(11,14)15)2-3-9(7)12-10(6)13/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAXFVRHTAHJDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1181714-73-7 | |
Record name | 3-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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